8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline
Overview
Description
8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline is a heterocyclic organic compound that belongs to the tetrahydroquinoline family. This compound is characterized by a quinoline core structure with a cyano group at the 8th position and a methyl group at the 3rd position. Tetrahydroquinolines are known for their significant biological activities and are widely used in pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-alkenyl aniline with aromatic aldehydes and ethyl cyanoacetate. This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are often employed to facilitate the reaction under milder conditions .
Chemical Reactions Analysis
Types of Reactions: 8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation over palladium catalysts are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Amino-tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated tetrahydroquinoline derivatives.
Scientific Research Applications
8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new pharmaceutical agents, particularly in targeting neurological disorders.
Mechanism of Action
The mechanism by which 8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline exerts its effects is largely dependent on its interaction with biological targets. It can act as an inhibitor of specific enzymes or receptors, modulating various biochemical pathways. For instance, it may inhibit cyclin-dependent kinases, thereby affecting cell cycle regulation and exhibiting anticancer activity .
Comparison with Similar Compounds
8-Cyano-5,6,7,8-tetrahydroquinoline: Lacks the methyl group at the 3rd position.
3-Methyl-5,6,7,8-tetrahydroquinoline: Lacks the cyano group at the 8th position.
5,6,7,8-Tetrahydroquinoline: The parent compound without any substituents.
Uniqueness: 8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline is unique due to the presence of both the cyano and methyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal chemistry.
Properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-5-9-3-2-4-10(6-12)11(9)13-7-8/h5,7,10H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMPTWYIVGDYNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(CCC2)C#N)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483816 | |
Record name | 8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53400-66-1 | |
Record name | 8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.